Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The IUPAC name is derived from the parent tetrahydronaphthalene system, with substituents identified by their positions:
- Core structure : 1,2,3,4-tetrahydronaphthalene (a partially saturated bicyclic system).
- Functional groups :
- A ketone group (oxo) at position 4.
- A methyl ester group (carboxylate) at position 1.
The molecular formula is C₁₂H₁₂O₃ , and the molecular weight is 204.22 g/mol . The compound is also referred to as methyl 4-oxo-2,3-dihydro-1H-naphthalene-1-carboxylate in some sources.
Molecular Geometry and Conformational Analysis
The tetrahydronaphthalene scaffold consists of a six-membered cyclohexene ring fused to a five-membered aromatic ring. The ketone group at C4 and the ester group at C1 introduce steric and electronic effects that influence conformational preferences.
Key Geometric Features
- Cyclohexene ring : Partial saturation allows for chair-like or envelope conformations.
- Ester group : The methyl ester at C1 is planar due to resonance stabilization between the carbonyl oxygen and the adjacent carbonyl group.
- Ketone group : The C4 carbonyl is orthogonal to the aromatic plane, as observed in related tetralones.
Conformational Behavior
- Chair vs. Envelope : Computational studies on α-tetralone (a structurally related compound) suggest a preference for the envelope conformation in solution, where the cyclohexene ring adopts a slightly puckered geometry.
- Rotational Barriers : Restricted rotation around the C1–C2 bond due to the ester and ketone groups may stabilize specific conformers.
Crystallographic Data and X-ray Diffraction Studies
While direct crystallographic data for methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate is unavailable, insights can be inferred from structurally analogous compounds. For example:
Inferred Properties
Comparative Analysis with Related Tetralone Derivatives
The structural and conformational properties of this compound are contextualized by comparing it to other tetralone derivatives:
| Compound | Substituents | Key Differences from Target Compound | CAS Number |
|---|---|---|---|
| Methyl 6-methoxy-2-methyl-1-oxo-tetralin-2-carboxylate | Methoxy (C6), methyl (C2), ester (C2) | Additional electron-donating groups at C2 and C6 | 38840-94-7 |
| Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | Ester at C2, ketone at C1 | Reversed positions of functional groups | 344494 |
| 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | Carboxylic acid at C2, ketone at C4 | Acidic vs. ester functionality at C2 | 6566-40-1 |
Functional Group Effects
Properties
IUPAC Name |
methyl 4-oxo-2,3-dihydro-1H-naphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXPXNBKKZUONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)C2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434879 | |
| Record name | Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156390-35-1 | |
| Record name | Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Synthesis via Base-Catalyzed Esterification of Tetralone
One established method involves the reaction of α-tetralone with dimethyl carbonate in the presence of sodium hydride as a base catalyst. This process yields methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate with high efficiency.
Procedure Summary:
- Reagents: α-Tetralone, sodium hydride (60% dispersion in mineral oil), anhydrous dimethyl carbonate.
- Solvent: Dimethyl carbonate acts both as reagent and solvent.
- Conditions:
- Sodium hydride is washed with anhydrous hexanes to remove mineral oil.
- The reaction mixture is cooled to 5 °C.
- α-Tetralone is added dropwise over 20 minutes.
- Stirring at room temperature for 12 hours.
- Reflux for 1 hour at approximately 110 °C.
- Work-up:
- Quenching with water and acidification with 1.0 M HCl.
- Extraction with diethyl ether, washing with brine.
- Drying over magnesium sulfate.
- Concentration and vacuum distillation under reduced pressure (0.9 mm Hg) to isolate the product.
- Yield: 83–87% of this compound as a pale yellow oil.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Sodium hydride, hexane wash | Base activation | Remove mineral oil |
| 2 | α-Tetralone addition at 5 °C | Nucleophilic substitution | Controlled addition |
| 3 | Stir at RT 12 h, reflux 1 h | Reaction completion | Ensures full conversion |
| 4 | Quench with water and HCl | Neutralization | Prepare for extraction |
| 5 | Extract with diethyl ether | Product isolation | Organic layer separation |
| 6 | Vacuum distillation (0.9 mm Hg) | Purification | Isolate pure product |
This method is reported in Organic Syntheses, a trusted source for reliable synthetic procedures.
Preparation of Stock Solutions for Research Use
For biological or chemical research applications, this compound is often prepared as a stock solution. The compound’s solubility and stability data guide the preparation of these solutions.
- Solubility: The compound is soluble in DMSO, PEG300, Tween 80, and corn oil.
- Storage: Stock solutions should be stored at 2-8 °C, sealed against moisture. For long-term storage, -80 °C is recommended for up to 6 months; -20 °C storage is suitable for up to 1 month.
- Preparation Method:
- Dissolve the compound in DMSO to create a master stock solution.
- Dilute sequentially with co-solvents such as PEG300, Tween 80, and water or corn oil to achieve the desired in vivo formulation.
- Ensure clarity at each dilution step, using vortex, ultrasound, or heating (37 °C) to aid dissolution.
- Concentration Examples:
| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 | 4.8967 | 0.9793 | 0.4897 |
| 5 | 24.4834 | 4.8967 | 2.4483 |
| 10 | 48.9668 | 9.7934 | 4.8967 |
This solubility and formulation data is provided by GlpBio, a reputable supplier with detailed product handling protocols.
Multi-Step Synthetic Route Involving Functional Group Transformations
An alternative synthetic approach involves the preparation of this compound as an intermediate in a multi-step sequence starting from methyl 2-hydroxy-3,4-dihydronaphthalene-1-carboxylate. This route includes:
- Step A: Formation of methyl 2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate by reaction with sodium hydride and dimethyl carbonate.
- Step B: Alkylation with 1-chloro-3-iodopropane under lithium diisopropylamide (LDA) conditions to introduce a 3-chloropropyl side chain.
- Step C: Conversion of the chloropropyl group to an azidopropyl group using sodium azide and sodium iodide in DMF at 60 °C.
- Step D: Intramolecular Schmidt reaction to form nitrogen-containing heterocycles.
This detailed synthetic sequence is documented in Organic Syntheses and highlights the versatility of this compound as a synthetic intermediate.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Base-catalyzed esterification | Sodium hydride, dimethyl carbonate, reflux | 83–87 | Direct synthesis, vacuum distillation |
| Stock solution preparation | DMSO, PEG300, Tween 80, corn oil | N/A | For research formulations, solubility data |
| Multi-step functionalization | LDA, 1-chloro-3-iodopropane, NaN3, TFA | Variable | Intermediate in complex synthetic routes |
Research Findings and Practical Considerations
- The base-catalyzed esterification method provides a high yield and is reproducible with standard laboratory equipment.
- Stock solution preparation protocols emphasize the importance of solvent order and solution clarity to maintain compound stability.
- The multi-step synthetic route, while more complex, enables the incorporation of additional functional groups for advanced synthetic applications.
- Safety considerations include handling sodium hydride under inert atmosphere and careful quenching, as well as the toxic and shock-sensitive nature of sodium azide in azidation steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Key Properties
- SMILES : COC(=O)C1CCC(=O)C2=CC=CC=C12
- InChIKey : FJXPXNBKKZUONN-UHFFFAOYSA-N
- Purity : ≥98% (commercially available from suppliers like Amadis Chemical and Aladdin) .
- Applications : Primarily used as an intermediate in organic synthesis and pharmaceutical research due to its reactive ketone and ester functionalities .
The structural and functional diversity of tetrahydronaphthalene derivatives leads to variations in physical properties, reactivity, and applications. Below is a detailed comparison:
Table 1: Structural and Physical Properties
Key Findings
Substituent Effects: Amino and methoxy groups (e.g., in 153707-94-9) enhance biological activity by enabling hydrogen bonding and receptor interactions . Fluorine substitution (e.g., in Methyl 6-fluoro-...) increases lipophilicity and metabolic stability, critical for drug design . Ethyl vs. methyl esters influence physical properties; ethyl derivatives exhibit higher boiling points and altered solubility .
Spectroscopic Differentiation :
- Retention times in HPLC and distinct ¹³C NMR shifts (e.g., carbonyl carbons at 170–210 ppm) help differentiate these compounds .
Application Divergence :
Biological Activity
Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS: 156390-35-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₂O₃
- Molecular Weight : 204.23 g/mol
- Purity : 98%
Mechanisms of Biological Activity
This compound exhibits various biological activities that can be attributed to its structural features. The naphthalene core provides a scaffold for interactions with biological targets, while the carboxylate moiety enhances solubility and bioavailability.
Antitumor Activity
Research indicates that compounds with naphthalene structures often exhibit antitumor properties. In a study assessing the cytotoxic effects of similar naphthalene derivatives, it was found that modifications at specific positions on the naphthalene ring significantly influenced their antiproliferative activity against cancer cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A431 (human epidermoid carcinoma) | TBD |
| Similar naphthalene derivative | HT29 (human colorectal adenocarcinoma) | < 23.30 |
The structural activity relationship (SAR) suggests that the presence of electron-donating groups enhances cytotoxicity .
Antibacterial and Antifungal Properties
The compound's potential antibacterial activity has been explored in various studies. It has been shown to exhibit moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Case Study 1: Antitumor Efficacy
In a controlled laboratory study involving several naphthalene derivatives, this compound was tested for its ability to inhibit tumor growth in vitro. The results showed promising cytotoxic effects comparable to standard chemotherapeutic agents . Further molecular dynamics simulations suggested that the compound interacts primarily through hydrophobic contacts with target proteins involved in cell proliferation.
Case Study 2: Antibacterial Testing
Another study evaluated the antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that while it exhibited moderate activity, further optimization of the structure could enhance its effectiveness .
Q & A
Q. What are the established synthetic routes for Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate, and how can reaction conditions be optimized?
The compound is commonly synthesized via multicomponent reactions involving homophthalic anhydride and imines. For example, a protocol involves reacting an imine (e.g., derived from sulfonamides) with homophthalic anhydride in dry dichloromethane (DCM) under inert conditions, followed by quenching with HCl and purification via flash chromatography . Optimization may include varying solvents (e.g., DCM vs. THF), stoichiometry of reagents, and reaction time (typically 18–24 hours). Catalytic additives like Pr2NEt can enhance yields by stabilizing intermediates .
Q. How can NMR spectroscopy be utilized to confirm the structure and stereochemistry of this compound?
<sup>1</sup>H and <sup>13</sup>C NMR are critical for structural validation. Key signals include:
- <sup>1</sup>H NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl ester (δ ~3.8 ppm), and ketone-related protons (δ 2.5–3.5 ppm for the tetrahydronaphthalene ring) .
- <sup>13</sup>C NMR : Carbonyl carbons (δ ~170–200 ppm for ester and ketone groups) and aromatic carbons (δ 120–140 ppm). Stereochemical assignments (e.g., R/S configurations) require NOE experiments or X-ray crystallography .
Advanced Research Questions
Q. What computational methods are suitable for analyzing the puckered conformation of the tetrahydronaphthalene ring?
The Cremer-Pople puckering parameters are widely used to quantify ring non-planarity. For six-membered rings, amplitude (θ) and phase angle (φ) coordinates describe deviations from planarity. Software like SHELXL refines these parameters using crystallographic data, while Gaussian or ORCA can model puckering energetics via DFT calculations . For example, θ > 10° indicates significant puckering, which may influence steric interactions in catalytic applications .
Q. How can crystallographic data for this compound be resolved and validated, particularly in cases of twinning or poor diffraction?
- Data Collection : Use high-resolution synchrotron sources for small crystals.
- Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement. For twinned data, the HKL-3000 suite can deconvolute overlapping reflections .
- Validation : Check for R-factor convergence (R1 < 0.05), ADP consistency, and PLATON alerts for missed symmetry or voids .
Q. What strategies are recommended for assessing the compound's toxicity using in vitro or in silico models?
- In Vitro : Follow OECD guidelines (e.g., Test No. 429 for skin sensitization). Use HepG2 cells for hepatotoxicity screening, monitoring markers like ALT/AST release .
- In Silico : Tools like TEST (Toxicity Estimation Software Tool) predict LD50 based on QSAR models. Structural analogs (e.g., naphthalene derivatives) suggest potential respiratory or hepatic toxicity, warranting targeted assays .
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications at the 4-oxo or carboxylate positions?
- Synthetic Modifications : Introduce substituents at the 4-oxo position (e.g., alkylation) or replace the methyl ester with ethyl/benzyl groups.
- Assays : Test derivatives for biological activity (e.g., enzyme inhibition) using dose-response curves. Computational docking (AutoDock Vina) can prioritize candidates by binding affinity to targets like cyclooxygenase-2 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
